molecular formula C7H5IO2 B2952112 2-Hydroxy-6-iodobenzaldehyde CAS No. 38169-97-0

2-Hydroxy-6-iodobenzaldehyde

Cat. No.: B2952112
CAS No.: 38169-97-0
M. Wt: 248.019
InChI Key: OMXBWJYYNNGFIV-UHFFFAOYSA-N
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Description

2-Hydroxy-6-iodobenzaldehyde is an organic compound with the molecular formula C7H5IO2. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 6 of the benzene ring are replaced by a hydroxyl group and an iodine atom, respectively. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-6-iodobenzaldehyde can be synthesized through several methods. One common synthetic route involves the iodination of 2-hydroxybenzaldehyde. The reaction typically uses iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions to introduce the iodine atom at the 6-position of the benzene ring.

Another method involves the demethylation of 2-methoxy-6-iodobenzaldehyde. This process uses boron tribromide (BBr3) as a demethylating agent to convert the methoxy group to a hydroxyl group, yielding this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-iodobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced by a cyano group using copper(I) cyanide (CuCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Copper(I) cyanide (CuCN) in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: 2-Hydroxy-6-iodobenzoic acid.

    Reduction: 2-Hydroxy-6-iodobenzyl alcohol.

    Substitution: 2-Hydroxy-6-cyanobenzaldehyde.

Scientific Research Applications

2-Hydroxy-6-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It is involved in the development of diagnostic agents and therapeutic drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-6-iodobenzaldehyde depends on its specific application. In general, the compound can interact with biological molecules through its functional groups. For example, the aldehyde group can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to molecular targets.

Comparison with Similar Compounds

2-Hydroxy-6-iodobenzaldehyde can be compared with other halogenated benzaldehydes, such as:

    2-Hydroxy-4-iodobenzaldehyde: Similar structure but with the iodine atom at the 4-position.

    2-Hydroxy-6-bromobenzaldehyde: Similar structure but with a bromine atom instead of iodine.

    2-Hydroxy-6-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom at the 6-position makes this compound unique in terms of its reactivity and applications. Iodine is a larger and more polarizable halogen compared to bromine and chlorine, which can influence the compound’s chemical behavior and interactions with other molecules.

Properties

IUPAC Name

2-hydroxy-6-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXBWJYYNNGFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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